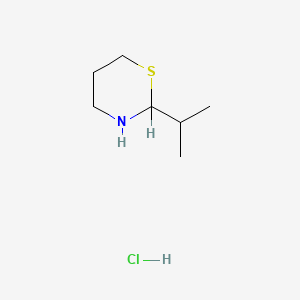
2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a thiocarbonyl compound, followed by cyclization to form the thiazine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields, making the production process more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazine derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Aplicaciones Científicas De Investigación
2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as electroluminescent materials for OLED devices
Mecanismo De Acción
The mechanism of action of 2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or disrupt the function of cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride include other thiazine derivatives such as:
- 1,3-Thiazine
- 1,3-Benzothiazine
- 1,3-Thiazolidine
Uniqueness
What sets this compound apart from these similar compounds is its unique isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
79128-38-4 |
|---|---|
Fórmula molecular |
C7H16ClNS |
Peso molecular |
181.73 g/mol |
Nombre IUPAC |
2-propan-2-yl-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-6(2)7-8-4-3-5-9-7;/h6-8H,3-5H2,1-2H3;1H |
Clave InChI |
LPZXVEYJFMQVPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1NCCCS1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



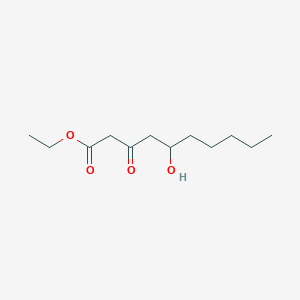

![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
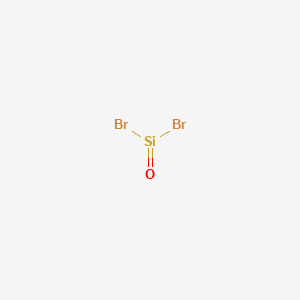
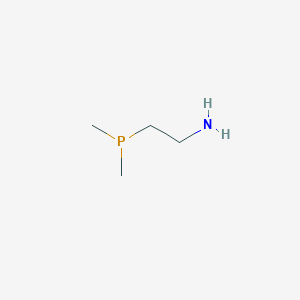
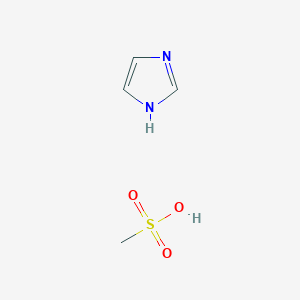

![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)





